

# physicochemical properties of ferumoxytol nanoparticles

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## Compound of Interest

Compound Name: *Ferumoxytol*

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An in-depth technical guide on the physicochemical properties of **ferumoxytol** nanoparticles for researchers, scientists, and drug development professionals.

## Introduction

**Ferumoxytol** is a superparamagnetic iron oxide nanoparticle (SPION) formulation approved by the U.S. Food and Drug Administration (FDA) for the treatment of iron deficiency anemia in adult patients with chronic kidney disease.[1][2][3] It is composed of a non-stoichiometric magnetite iron oxide core coated with a semi-synthetic carbohydrate shell.[2][4] Beyond its application in anemia, **ferumoxytol**'s unique physicochemical properties, such as its superparamagnetism and prolonged intravascular half-life, have made it a subject of extensive research for various biomedical applications. These include its use as a contrast agent in magnetic resonance imaging (MRI), in immunotherapy, for microbial biofilm treatment, and as a vehicle for drug delivery.

This technical guide provides a comprehensive overview of the core physicochemical properties of **ferumoxytol** nanoparticles. It details their composition, size, surface characteristics, magnetic properties, and stability, supported by quantitative data and established experimental protocols. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development and application of nanoparticle-based diagnostics and therapeutics.

## Core Composition and Structure

**Ferumoxytol** nanoparticles possess a core-shell structure, which is fundamental to their function and biocompatibility.

- **Core:** The core consists of superparamagnetic iron oxide. It is primarily a non-stoichiometric magnetite ( $\text{Fe}_3\text{O}_4$ ) crystalline structure. Some analyses also indicate the presence of maghemite ( $\gamma\text{-Fe}_2\text{O}_3$ ). Each particle's core is composed of approximately 2000 magnetite formula units.
- **Shell:** The iron oxide core is coated with a hydrophilic carbohydrate shell. This coating is a polyglucose sorbitol carboxymethylether, a type of carboxymethyl-dextran. The shell is approximately 1.7 nm thick and serves to stabilize the nanoparticle in physiological conditions, prevent aggregation, and minimize the release of free iron until the particle is processed within the reticuloendothelial system (RES).

Property	Description
Core Material	Superparamagnetic iron oxide (non-stoichiometric magnetite, $\text{Fe}_3\text{O}_4$ )
Coating Material	Polyglucose sorbitol carboxymethylether (a semi-synthetic carboxymethyl-dextran)
Structure	Crystalline iron oxide core with a hydrophilic carbohydrate shell
Coating Thickness	~1.7 nm
Apparent Mol. Weight	731-750 kDa

## Physical and Morphological Properties

The size and morphology of **ferumoxytol** nanoparticles are critical parameters that influence their pharmacokinetics, biodistribution, and efficacy as an MRI contrast agent.

Parameter	Value Range	Method(s) of Determination
Hydrodynamic Diameter	17 - 31 nm	Dynamic Light Scattering (DLS)
20 - 30 nm	DLS	
31 - 43 nm	DLS	
Iron Oxide Core Diameter	~7 nm	Transmission Electron Microscopy (TEM)
6.4 - 6.8 nm	TEM, X-Ray Diffraction (XRD)	
~3.25 nm	TEM	
Morphology	Irregular / Spheroidal	TEM

## Surface Characteristics and Stability

The carbohydrate coating dictates the surface properties of **ferumoxytol**, which are crucial for its in-vivo stability and interaction with biological systems.

- **Surface Charge:** The carboxymethyl-dextran coating provides **ferumoxytol** with a neutrally charged surface under physiological conditions.
- **Zeta Potential:** This parameter is an indicator of colloidal stability. A more negative or positive zeta potential generally corresponds to greater stability in suspension due to electrostatic repulsion between particles.
- **Stability:** **Ferumoxytol** is designed to be highly stable in the bloodstream, with a long intravascular half-life of approximately 14.5 hours. Its robust carbohydrate coating minimizes the premature release of labile iron, which can be a source of oxidative stress. Compared to other intravenous iron preparations like iron sucrose and sodium ferric gluconate, **ferumoxytol** demonstrates a significantly lower tendency to release free iron.

Parameter	Value	Conditions
Surface Charge	Neutral	Physiological pH
Zeta Potential	-24.4 ± 9.32 mV	In distilled water
Intravascular Half-life	~14.5 - 21 hours	In vivo

## Magnetic Properties

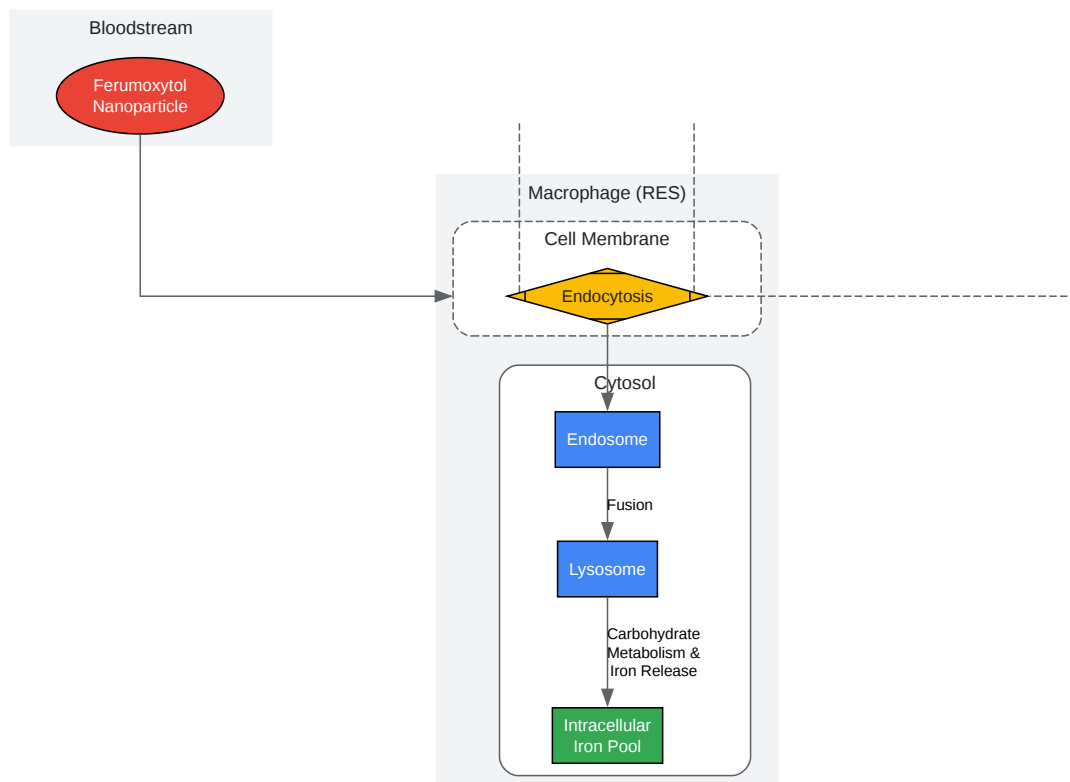
The superparamagnetic nature of the iron oxide core is the basis for **ferumoxytol**'s utility as an MRI contrast agent.

- Superparamagnetism: **Ferumoxytol** exhibits magnetic properties only in the presence of an external magnetic field and retains no residual magnetism once the field is removed. This is a characteristic of nanoparticles with sub-10 nm crystallites.
- MRI Relaxivity: As a contrast agent, it shortens the T<sub>1</sub>, T<sub>2</sub>, and T<sub>2</sub>\* relaxation times of surrounding water protons. Its large size prevents kidney filtration, leading to a prolonged blood-pool effect, which is beneficial for magnetic resonance angiography and tumor imaging.
- Magnetization: The saturation magnetization is a measure of the maximum magnetic moment of the material.

Parameter	Value	Field Strength / Temp.
Magnetic Behavior	Superparamagnetic	Room Temperature
r <sub>1</sub> Relaxivity	15 mM <sup>-1</sup> s <sup>-1</sup>	1.5 T / 37°C
38 mM <sup>-1</sup> s <sup>-1</sup>	0.47 T	
r <sub>2</sub> Relaxivity	89 mM <sup>-1</sup> s <sup>-1</sup>	1.5 T / 37°C
83 mM <sup>-1</sup> s <sup>-1</sup>	0.47 T	
Saturation Magnetization (M <sub>sat</sub> )	25.2 Am <sup>2</sup> /kg	7 T / 300 K
104–105 emu g <sup>-1</sup> Fe	Not specified	
Coercivity (H <sub>c</sub> )	< 2 mT	300 K
8.5 ± 1.5 mT	5 K	

## Biological Interactions and Cellular Uptake

After intravenous administration, **ferumoxytol** is primarily cleared from circulation by macrophages of the reticuloendothelial system (RES), mainly in the liver and spleen. The nanoparticles are internalized through various endocytic pathways. Inside the lysosomes of these cells, the carbohydrate coating is metabolized, releasing the iron, which then enters the body's iron stores.



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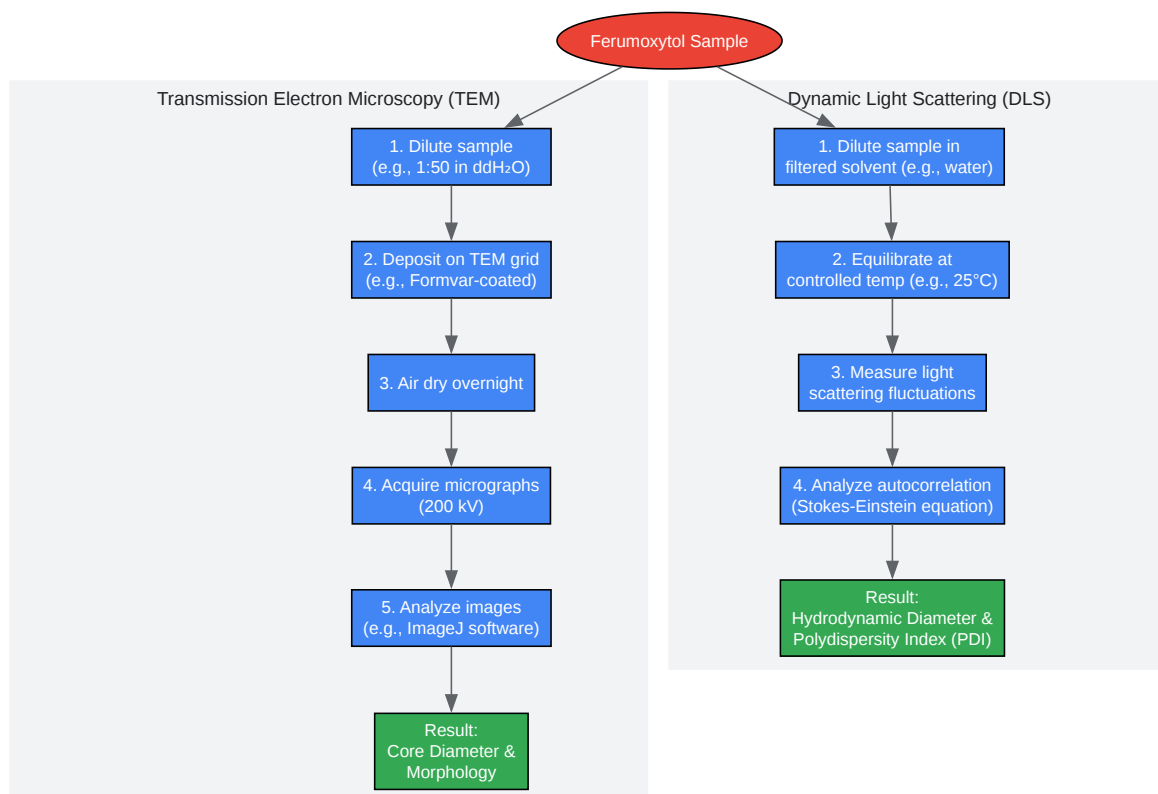
Caption: Cellular uptake of **ferumoxytol** by macrophages of the reticuloendothelial system (RES).

## Experimental Characterization Protocols

Accurate characterization of **ferumoxytol** requires standardized protocols. The following sections outline methodologies for key physicochemical analyses.

### Size and Morphology Analysis

A combination of techniques is used to determine the physical size of the iron oxide core and the hydrodynamic size of the complete nanoparticle in solution.



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Caption: Experimental workflow for nanoparticle size and morphology characterization.

**7.1.1 Transmission Electron Microscopy (TEM) Protocol** TEM provides direct visualization of the nanoparticle cores, allowing for measurement of their size, size distribution, and morphology.

- **Sample Preparation:** Dilute the **ferumoxytol** solution significantly in double-distilled, deionized water (e.g., a 1:50 dilution) to ensure individual particles can be resolved.
- **Grid Preparation:** Pipette a small volume (e.g., 10 µL) of the diluted suspension onto a TEM grid (e.g., a Formvar-coated 400 mesh copper grid).
- **Drying:** Wick away excess fluid with filter paper and allow the grid to air-dry completely, typically overnight, in a covered container to prevent contamination.

- **Imaging:** Operate a well-aligned TEM at a suitable accelerating voltage (e.g., 200 kV). Acquire a sufficient number of micrographs from different areas of the grid to ensure a representative sample of the nanoparticles is imaged.
- **Data Analysis:** Use image analysis software (e.g., NIH ImageJ) to measure the diameter of a large number of individual nanoparticle cores (minimum of 200 particles is recommended) to generate a statistically significant size distribution histogram.

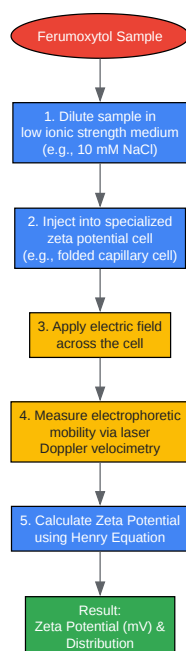
**7.1.2 Dynamic Light Scattering (DLS) Protocol** DLS measures the hydrodynamic diameter, which includes the core, the carbohydrate shell, and the associated solvent layer.

- **Sample Preparation:** Dilute the **ferumoxytol** sample to an appropriate concentration (e.g., 1 mg Fe/mL) using a suitable filtered, aqueous solvent. Ensure the solvent is free of dust or other particulates that could interfere with the measurement.
- **Instrument Setup:** Place the sample in a disposable cuvette and insert it into the DLS instrument. Allow the sample to thermally equilibrate to the desired temperature (e.g., 25°C).
- **Measurement:** The instrument illuminates the sample with a laser and measures the time-dependent fluctuations in the intensity of the scattered light. These fluctuations are a result of the Brownian motion of the nanoparticles.
- **Data Analysis:** A digital autocorrelator analyzes the intensity fluctuations to determine the translational diffusion coefficient. The hydrodynamic diameter is then calculated using the Stokes-Einstein equation, which relates the diffusion coefficient to particle size, temperature, and solvent viscosity. The result is typically reported as an intensity-weighted average diameter and a polydispersity index (PDI), which indicates the breadth of the size distribution.

## Surface Charge Analysis: Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle's slipping plane and is a key predictor of colloidal stability. It is measured using Electrophoretic Light Scattering (ELS).





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Caption: Experimental workflow for Zeta Potential measurement.

#### 7.2.1 Zeta Potential Measurement Protocol

- **Sample Preparation:** Dilute the **ferumoxytol** sample in an appropriate aqueous medium, typically one of low ionic strength (e.g., 10 mM NaCl), as high conductivity can screen the surface charge. The pH of the sample must be measured and reported as it strongly influences zeta potential.
- **Cell Loading:** Carefully inject the sample into a specialized measurement cell (e.g., a disposable folded capillary cell), ensuring no air bubbles are present.
- **Measurement:** Place the cell in the instrument. An electric field is applied across the sample, causing the charged nanoparticles to move (electrophoresis). A laser beam is passed through the sample, and the scattered light is measured. The velocity of the particles (electrophoretic mobility) is determined from the Doppler shift in the frequency of the scattered light.

- **Data Analysis:** The instrument's software calculates the zeta potential from the measured electrophoretic mobility using the Henry equation. The Smoluchowski approximation (where the Henry function  $f(\kappa a)$  is 1.5) is typically used for aqueous media. The temperature, viscosity of the medium, and dielectric constant are required for this calculation.

## Magnetic Property Analysis: SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is the standard instrument for sensitive characterization of the magnetic properties of nanoparticles.

- **Sample Preparation:** A known quantity of a lyophilized (freeze-dried) **ferumoxytol** sample is packed into a sample holder.
- **Measurement:** The sample is placed in the SQUID magnetometer.
- **Hysteresis Loop:** To determine properties like saturation magnetization and coercivity, a magnetic field is applied and swept from a large positive value to a large negative value and back again, while the sample's magnetic moment is measured. This generates a magnetization vs. applied field (M-H) curve, or hysteresis loop. The measurement is typically performed at different temperatures, such as 300 K (room temperature) and 5 K (liquid helium temperature), to probe the superparamagnetic and blocked states.
- **Data Analysis:**
  - **Saturation Magnetization ( $M_{\text{sat}}$ )** is determined from the plateau of the hysteresis loop at high magnetic fields.
  - **Coercivity ( $H^c$ )** is the field strength required to bring the magnetization to zero (the half-width of the hysteresis loop). For superparamagnetic materials at room temperature, the coercivity should be near zero.

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